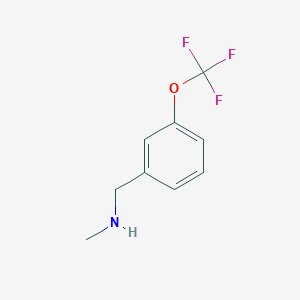

N-Methyl-1-(3-(trifluoromethoxy)phenyl)methanamine

Description

Properties

IUPAC Name |

N-methyl-1-[3-(trifluoromethoxy)phenyl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO/c1-13-6-7-3-2-4-8(5-7)14-9(10,11)12/h2-5,13H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBZRNVWIKQDPNS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC(=CC=C1)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80609550 |

Source

|

| Record name | N-Methyl-1-[3-(trifluoromethoxy)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80609550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187929-30-1 |

Source

|

| Record name | N-Methyl-1-[3-(trifluoromethoxy)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80609550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"N-Methyl-1-(3-(trifluoromethoxy)phenyl)methanamine" basic properties

An In-depth Technical Guide to the Synthesis, Characterization, and Application of N-Methyl-1-(3-(trifluoromethoxy)phenyl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-1-(3-(trifluoromethoxy)phenyl)methanamine is a fluorinated secondary amine that represents a valuable, yet sparsely documented, building block in medicinal chemistry. The incorporation of the trifluoromethoxy (-OCF3) group into bioactive molecules is a widely employed strategy to enhance metabolic stability, increase lipophilicity, and modulate binding interactions. This guide provides a comprehensive technical overview of this compound, focusing on robust synthetic pathways, proposed analytical characterization, and its potential applications in drug discovery. Due to the limited availability of direct experimental data for the title compound, this document leverages established chemical principles and data from its immediate precursor and close structural analogs to provide a predictive and practical framework for its synthesis and use.

Introduction: The Strategic Value of the Trifluoromethoxy Moiety

In modern drug development, the strategic incorporation of fluorine atoms and fluorine-containing functional groups is a cornerstone of molecular design. The trifluoromethoxy (-OCF3) group, in particular, has emerged as a crucial "super-functional" group. It is often considered a bioisostere of groups like methoxy or isopropyl but possesses unique electronic and steric properties. Its strong electron-withdrawing nature and high lipophilicity can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, often leading to improved cell permeability, reduced metabolic degradation, and enhanced target affinity.

N-Methyl-1-(3-(trifluoromethoxy)phenyl)methanamine provides a scaffold that combines the advantageous -OCF3 group with a reactive secondary amine, making it an ideal starting point for the synthesis of diverse compound libraries targeting a wide range of biological systems, including the central nervous system.

Chemical Identity and Physicochemical Properties

While direct experimental data for N-Methyl-1-(3-(trifluoromethoxy)phenyl)methanamine is not widely available in public databases, its core properties can be calculated or inferred from its well-characterized primary amine precursor, 3-(Trifluoromethoxy)benzylamine.

| Property | N-Methyl-1-(3-(trifluoromethoxy)phenyl)methanamine | 3-(Trifluoromethoxy)benzylamine (Precursor) |

| IUPAC Name | N-methyl-1-[3-(trifluoromethoxy)phenyl]methanamine | [3-(trifluoromethoxy)phenyl]methanamine[1] |

| Synonyms | N-Methyl-3-(trifluoromethoxy)benzylamine | 3-(Aminomethyl)phenyl trifluoromethyl ether |

| CAS Number | Not assigned / Not publicly available | 93071-75-1[1] |

| Molecular Formula | C9H10F3NO | C8H8F3NO[1] |

| Molecular Weight | 205.18 g/mol | 191.15 g/mol [1] |

| Appearance | Predicted: Colorless to light yellow liquid | Colorless liquid[2] |

| Boiling Point | Estimated: Higher than precursor | ~130-135 °C[2] |

| Solubility | Predicted: Soluble in common organic solvents | Soluble in organic solvents, sparingly in water[2] |

Synthesis and Manufacturing Workflow

The most logical and efficient synthesis of the title compound is a two-stage process: the formation of the key benzylamine precursor followed by N-methylation. The N-methylation can be achieved either through direct alkylation of the primary amine or, more commonly, via reductive amination of the corresponding aldehyde.

Caption: Overall synthetic workflow for N-Methyl-1-(3-(trifluoromethoxy)phenyl)methanamine.

Recommended Protocol: One-Pot Reductive Amination

Reductive amination is a highly efficient and widely used method for forming amines. This one-pot procedure minimizes intermediate handling and typically results in high yields. The process involves the reaction of 3-(trifluoromethoxy)benzaldehyde with methylamine to form an intermediate imine, which is then reduced in situ to the target secondary amine.

Materials:

-

3-(trifluoromethoxy)benzaldehyde (1.0 eq)

-

Methylamine (40% solution in water or 2.0 M in THF, 1.5 eq)

-

Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Methanol (MeOH) or Dichloromethane (DCM) as solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware

Caption: Step-by-step experimental workflow for reductive amination.

Detailed Procedure:

-

Imine Formation: Dissolve 3-(trifluoromethoxy)benzaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer. To this solution, add methylamine (1.5 eq) dropwise at room temperature. Allow the mixture to stir for 1-2 hours to facilitate the formation of the intermediate imine.

-

Reduction: Cool the reaction mixture to 0 °C using an ice bath. Carefully add sodium borohydride (1.5 eq) in small portions, ensuring the temperature does not rise significantly. Causality Note: The portion-wise addition at low temperature controls the exothermic reaction and prevents unwanted side reactions. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 3-4 hours.

-

Work-up: Quench the reaction by slowly adding water. Remove the methanol under reduced pressure using a rotary evaporator. The resulting aqueous residue is then extracted three times with an organic solvent such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product. This crude material can be purified by silica gel column chromatography to afford the pure N-Methyl-1-(3-(trifluoromethoxy)phenyl)methanamine.

Proposed Analytical Characterization

To ensure the identity and purity of the synthesized compound, a standard battery of analytical tests must be performed. The expected results are as follows:

-

¹H NMR: The spectrum should feature a singlet for the N-methyl protons (approx. 2.4-2.5 ppm), a singlet or sharp peak for the benzylic methylene protons (approx. 3.7-3.8 ppm), and a complex multiplet pattern in the aromatic region (approx. 7.0-7.4 ppm) corresponding to the four protons on the meta-substituted benzene ring.

-

¹³C NMR: The spectrum will show characteristic peaks for the N-methyl carbon, the benzylic carbon, and the aromatic carbons. The carbon attached to the -OCF3 group will appear as a quartet due to C-F coupling.

-

Mass Spectrometry (MS): The mass spectrum should display a molecular ion peak [M]+ at m/z = 205.18, confirming the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: Key stretches would include N-H bending (for the secondary amine, ~1500-1600 cm⁻¹) and strong C-F stretching bands (typically in the 1100-1300 cm⁻¹ region).

Applications in Drug Discovery and Research

N-Methyl-1-(3-(trifluoromethoxy)phenyl)methanamine is a versatile intermediate for creating more complex molecules. The secondary amine serves as a nucleophilic handle for a variety of chemical transformations:

-

Amide Coupling: Reaction with carboxylic acids or acyl chlorides to form amides, a common functional group in pharmaceuticals.

-

Reductive Amination: Further reaction with aldehydes or ketones to generate tertiary amines.

-

Arylation/Alkylation: Participation in reactions like Buchwald-Hartwig amination to form more complex diaryl or alkylaryl amines.

The trifluoromethoxy group at the meta-position provides a unique vector for molecular growth, and its electronic properties can influence the pKa of the amine, potentially affecting its binding characteristics and solubility. This makes the compound an attractive building block for synthesizing novel ligands for GPCRs, ion channels, and enzymes, particularly within neuroscience and oncology research.

Safety and Handling

While specific toxicity data for the title compound is unavailable, it should be handled with the caution appropriate for a novel research chemical. Based on its precursor and structural analogs, the following hazards should be assumed:

-

Corrosive: 3-(Trifluoromethoxy)benzylamine is classified as causing severe skin burns and eye damage[1]. The N-methylated product should be assumed to have similar properties.

-

Irritant: May cause irritation to the skin, eyes, and respiratory system.

Handling Recommendations:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of vapors and direct contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

References

-

PubChem. N-Methyl-1-[2-(trifluoromethyl)phenyl]methanamine. Available at: [Link]

-

PubChem. 3-(Trifluoromethoxy)benzylamine. Available at: [Link]

Sources

"N-Methyl-1-(3-(trifluoromethoxy)phenyl)methanamine" CAS number

An In-depth Technical Guide to N-Methyl-1-(3-(trifluoromethoxy)phenyl)methanamine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of N-Methyl-1-(3-(trifluoromethoxy)phenyl)methanamine, a fluorinated benzylamine derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of public domain data for this specific molecule, this guide establishes a framework for its synthesis and characterization by leveraging information on its immediate precursor, 3-(trifluoromethoxy)benzylamine, and its close structural analog, N-Methyl-1-(3-(trifluoromethyl)phenyl)methanamine. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its synthesis, putative properties, and potential applications, grounded in established chemical principles and data from related compounds.

Introduction and Strategic Context

The introduction of fluorine-containing functional groups into organic molecules is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. The trifluoromethoxy (-OCF3) group, in particular, is of high interest due to its strong electron-withdrawing nature and high lipophilicity. N-Methyl-1-(3-(trifluoromethoxy)phenyl)methanamine incorporates this privileged moiety onto a benzylamine scaffold, a common structural motif in biologically active compounds.

While a dedicated CAS number for N-Methyl-1-(3-(trifluoromethoxy)phenyl)methanamine is not readily found in public chemical databases, its synthesis is logically approached via the N-methylation of its primary amine precursor, 3-(trifluoromethoxy)benzylamine. This guide will, therefore, focus on the synthesis and properties of this precursor and provide a validated protocol for its conversion to the target secondary amine. For comparative purposes, data from the commercially available analog, N-Methyl-1-(3-(trifluoromethyl)phenyl)methanamine, will also be utilized.

Chemical Identity of Key Compounds

For clarity, the chemical identifiers of the primary precursor and a key structural analog are provided below.

| Identifier | 3-(trifluoromethoxy)benzylamine | N-Methyl-1-(3-(trifluoromethyl)phenyl)methanamine |

| CAS Number | 93071-75-1[1] | 90390-07-1[2] |

| Molecular Formula | C8H8F3NO[1] | C9H10F3N[2] |

| Molecular Weight | 191.15 g/mol [1] | 189.18 g/mol [2] |

| IUPAC Name | [3-(trifluoromethoxy)phenyl]methanamine[1] | N-methyl-1-[3-(trifluoromethyl)phenyl]methanamine[3] |

| SMILES | C1=CC(=CC(=C1)OC(F)(F)F)CN[1] | CNCc1cccc(c1)C(F)(F)F[2] |

Synthesis and Mechanistic Considerations

The most direct synthetic route to N-Methyl-1-(3-(trifluoromethoxy)phenyl)methanamine is the N-methylation of 3-(trifluoromethoxy)benzylamine. This precursor is commercially available and serves as the logical starting point.

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process if starting from 3-(trifluoromethoxy)benzaldehyde, or a single step from the commercially available 3-(trifluoromethoxy)benzylamine. The latter is more efficient for laboratory-scale synthesis.

Caption: Synthetic pathways to the target compound.

Experimental Protocol: N-Methylation of 3-(trifluoromethoxy)benzylamine

This protocol is adapted from established procedures for the N-monomethylation of benzylamines using formaldehyde as the methyl source.[4] The choice of a heterogeneous catalyst, such as a supported copper-aluminum oxide (CuAlOx), offers advantages in terms of ease of separation and catalyst recyclability.

Materials:

-

3-(trifluoromethoxy)benzylamine (1.0 mmol, 191 mg)

-

Formaldehyde (37% in H2O, 1.0 mmol, 81 mg)

-

CuAlOx catalyst (e.g., 20 mg)

-

Tetrahydrofuran (THF), anhydrous (3 mL)

-

Hydrogen (H2) gas

-

High-pressure autoclave with magnetic stirring

Procedure:

-

To a glass liner for the autoclave, add 3-(trifluoromethoxy)benzylamine (191 mg, 1.0 mmol), formaldehyde solution (81 mg, 1.0 mmol), the CuAlOx catalyst (20 mg), and anhydrous THF (3 mL).

-

Place the sealed glass liner into the 100 mL autoclave.

-

Seal the autoclave and purge with H2 gas three times to remove air.

-

Pressurize the autoclave with H2 to 0.5 MPa.

-

Heat the reaction mixture to 120 °C with vigorous stirring.

-

Maintain the reaction at 120 °C for 9 hours. The progress can be monitored by taking aliquots (after cooling and depressurizing) and analyzing by GC-MS or TLC.

-

After the reaction is complete, cool the autoclave to room temperature and carefully vent the H2 pressure.

-

Open the autoclave and remove the reaction mixture.

-

The catalyst can be removed by filtration. The filtrate is then concentrated under reduced pressure to yield the crude product.

-

Purification can be achieved by column chromatography on silica gel.

Causality of Experimental Choices:

-

Formaldehyde as Methyl Source: Formaldehyde is an inexpensive and efficient C1 source for methylation. In the presence of a reducing agent (H2 and catalyst), it participates in a reductive amination sequence.

-

CuAlOx Catalyst: This type of catalyst is effective for hydrogenation and is less expensive than precious metal catalysts like Palladium or Platinum. It promotes the reduction of the intermediate imine/enamine formed between the benzylamine and formaldehyde.

-

Hydrogen Gas: Serves as the terminal reducing agent in the catalytic cycle.

-

THF as Solvent: A suitable aprotic solvent that can dissolve the reactants and is stable under the reaction conditions.

-

Temperature and Pressure: These conditions are optimized to ensure a reasonable reaction rate and to maintain the catalytic activity.

Physicochemical Properties (Predicted and Analog-Based)

As experimental data for the target compound is not available, the following table presents data for the precursor and a close analog to provide an estimate of its properties.

| Property | 3-(trifluoromethoxy)benzylamine | N-Methyl-1-(3-(trifluoromethyl)phenyl)methanamine |

| Molecular Weight | 191.15 g/mol [1] | 189.18 g/mol [2] |

| Appearance | Colorless liquid[5] | Solid[2] |

| Boiling Point | Approx. 130-135 °C[5] | Not available |

| XLogP3 (Lipophilicity) | 2.1[1] | 2.5[3] |

| Topological Polar Surface Area | 35.3 Ų[1] | 12 Ų[3] |

The N-methylation is expected to slightly increase the lipophilicity (XLogP3) and decrease the polar surface area, which can have implications for its pharmacokinetic properties.

Potential Applications in Research and Drug Discovery

The structural features of N-Methyl-1-(3-(trifluoromethoxy)phenyl)methanamine suggest its potential as a building block for various biologically active molecules.

Caption: Relationship between structure and potential function.

-

Central Nervous System (CNS) Agents: The benzylamine scaffold is present in numerous CNS-active drugs. The lipophilicity imparted by the trifluoromethoxy group may enhance blood-brain barrier penetration.

-

Serotonin and Norepinephrine Reuptake Inhibitors: Analogs of this compound, such as fluoxetine, are potent selective serotonin reuptake inhibitors (SSRIs).[6] While the substitution pattern is different, this structural class is a known starting point for exploring novel antidepressants and anxiolytics.

-

Enzyme Inhibitors: The trifluoromethoxy group can engage in specific interactions with enzyme active sites, making this compound a potential fragment for the development of enzyme inhibitors.

Safety and Handling

Safety information for N-Methyl-1-(3-(trifluoromethoxy)phenyl)methanamine is not available. The following data is for the precursor and a close analog and should be used for a conservative risk assessment.

| Compound | GHS Hazard Statements | GHS Precautionary Statements |

| 3-(trifluoromethoxy)benzylamine | H314: Causes severe skin burns and eye damage.[1] | P260, P264, P280, P301+P330+P331, P302+P361+P354, P304+P340, P305+P354+P338, P316, P321, P363, P405, and P501.[1] |

| N-Methyl-1-(3-(trifluoromethyl)phenyl)methanamine | H302: Harmful if swallowed. H314: Causes severe skin burns and eye damage. H412: Harmful to aquatic life with long lasting effects.[2][3] | P260, P273, P280, P301+P312, P303+P361+P353, P305+P351+P338.[2] |

Handling Recommendations:

Based on the data for related compounds, N-Methyl-1-(3-(trifluoromethoxy)phenyl)methanamine should be handled with extreme care. It is likely to be corrosive and harmful if swallowed.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

N-Methyl-1-(3-(trifluoromethoxy)phenyl)methanamine represents a valuable, yet under-characterized, chemical entity for applications in medicinal chemistry and materials science. This guide provides a robust framework for its synthesis via the N-methylation of 3-(trifluoromethoxy)benzylamine. By leveraging data from its precursor and close structural analogs, we can infer its likely physicochemical properties and handling requirements. The insights and protocols detailed herein are intended to empower researchers to synthesize, characterize, and explore the potential of this and related fluorinated compounds in their drug discovery and development programs.

References

- Google Patents. Preparation of n-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propylamine and acid addition salts thereof.

-

Royal Society of Chemistry. N-monomethylation of amines using paraformaldehyde and H2 - Supporting Information. [Link]

-

Organic Syntheses. ethyl 1-benzyl-trans-5-(trifluoromethyl) pyrrolidine-3-carboxylate. [Link]

-

National Center for Biotechnology Information. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. [Link]

-

Royal Society of Chemistry. One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. [Link]

-

National Center for Biotechnology Information. Benzenemethanamine, N-methyl-3-(trifluoromethyl)-. [Link]

-

ACS Publications. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. [Link]

- Google Patents.

-

National Center for Biotechnology Information. 3-(Trifluoromethoxy)benzylamine. [Link]

-

National Center for Biotechnology Information. 4-(Trifluoromethoxy)benzylamine. [Link]

-

National Center for Biotechnology Information. 3,5-Bis(trifluoromethyl)benzylamine. [Link]

Sources

- 1. 3-(Trifluoromethoxy)benzylamine | C8H8F3NO | CID 145264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Methyl-1- 3-(trifluoromethyl)phenyl methanamine AldrichCPR 90390-07-1 [sigmaaldrich.com]

- 3. Benzenemethanamine, N-methyl-3-(trifluoromethyl)- | C9H10F3N | CID 485414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. Page loading... [guidechem.com]

- 6. WO1994000416A1 - Preparation of n-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propylamine and acid addition salts thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to the Hypothesized Mechanism of Action of N-Methyl-1-(3-(trifluoromethoxy)phenyl)methanamine

Executive Summary

This technical guide delineates the hypothesized mechanism of action for the novel research compound, N-Methyl-1-(3-(trifluoromethoxy)phenyl)methanamine. Due to a lack of direct empirical data for this specific meta-substituted isomer, this document constructs a predictive pharmacological profile based on robust evidence from structurally analogous compounds, primarily its para-substituted counterpart and established monoamine reuptake inhibitors like fluoxetine. We postulate that N-Methyl-1-(3-(trifluoromethoxy)phenyl)methanamine functions as a potent inhibitor of monoamine transporters, with a predicted selectivity profile influenced by the meta-positioning of the electron-withdrawing trifluoromethoxy group. This guide provides a comprehensive analysis of the probable molecular targets, the downstream cellular consequences, and a detailed roadmap for the experimental validation required to confirm this hypothesis.

Introduction: A Novel Phenylmethanamine Derivative

N-Methyl-1-(3-(trifluoromethoxy)phenyl)methanamine is a fluorinated aromatic amine with a core structure suggestive of psychoactive potential. The key structural features—a phenylmethanamine scaffold and a trifluoromethoxy (-OCF₃) substituent—are common in molecules targeting the central nervous system. The -OCF₃ group, in particular, is known to significantly increase lipophilicity, which can enhance blood-brain barrier penetration, and modulate the electronic properties of the aromatic ring, thereby influencing binding affinity and selectivity for biological targets.

Given its structural similarity to known monoamine transporter (MAT) ligands, it is highly probable that this compound's primary mechanism of action involves the modulation of serotonergic, dopaminergic, and/or noradrenergic systems.[1][2][3][4] This guide aims to synthesize existing knowledge on related compounds to build a scientifically-grounded hypothesis for the mechanism of action of the meta-isomer and to propose a rigorous experimental framework for its validation.

Hypothesized Primary Molecular Target: Monoamine Transporters (MATs)

The primary molecular targets of N-Methyl-1-(3-(trifluoromethoxy)phenyl)methanamine are hypothesized to be the plasma membrane monoamine transporters: the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT).[3][5] These transporters are integral membrane proteins responsible for the reuptake of their respective neurotransmitters from the synaptic cleft back into the presynaptic neuron, thereby terminating the signal.[3][4] Inhibition of these transporters leads to an increased concentration and prolonged residence time of neurotransmitters in the synapse, enhancing neurotransmission.

This hypothesis is anchored in the well-documented pharmacology of structurally related compounds:

-

Fluoxetine (N-methyl-3-[p-trifluoromethylphenoxy]-3-phenylpropylamine): A selective serotonin reuptake inhibitor (SSRI), fluoxetine's mechanism is the potent and selective blockade of SERT.[6][7][8][9][10] This establishes a strong precedent for compounds with a methylamine and a fluorinated phenyl group to interact with monoamine transporters.

-

Structural Analogs: The broader class of phenylpropylamine and benztropine analogs are well-known for their high affinity for DAT, SERT, and NET.[11][12]

We propose that N-Methyl-1-(3-(trifluoromethoxy)phenyl)methanamine acts as a competitive inhibitor at the substrate-binding site (S1) of these transporters.[13][14]

Structure-Activity Relationship (SAR) and the Influence of meta-Substitution

The precise pharmacological profile (i.e., the relative affinity for SERT, NET, and DAT) is dictated by the substitution pattern on the phenyl ring.

-

General Principle: The position of substituents on an aromatic ring alters the electron distribution and steric profile, which in turn governs the molecule's interaction with the binding pockets of transporter proteins.[15][16]

-

Para vs. Meta Substitution: In related compound series, para-substitution with electron-withdrawing groups often favors SERT inhibition.[17] Conversely, meta-substitution with a strong electron-withdrawing group, such as a trifluoromethyl group, has been shown to enhance potency at NET and improve selectivity for NET over SERT.[17] The trifluoromethoxy group is also strongly electron-withdrawing.

Based on these principles, we can hypothesize the binding and functional profile for N-Methyl-1-(3-(trifluoromethoxy)phenyl)methanamine. It is likely to be a potent inhibitor of all three transporters, but the meta-position of the -OCF₃ group may confer a higher relative affinity for NET compared to its hypothetical para-isomer.

Table 1: Hypothesized In Vitro Pharmacological Profile

| Target | Binding Affinity (Kᵢ, nM) | Functional Potency (IC₅₀, nM) |

| SERT | 10 - 100 | 20 - 150 |

| NET | 5 - 50 | 10 - 75 |

| DAT | 50 - 250 | 75 - 400 |

| Note: These values are predictive and require experimental confirmation. They are estimated based on SAR trends in related chemical series. |

Downstream Signaling and Cellular Consequences

The inhibition of monoamine reuptake is the initiating event in a cascade of neurochemical and cellular adaptations.

-

Increased Synaptic Neurotransmitter Levels: The immediate effect is a significant elevation in the synaptic concentrations of the monoamines for which the compound has the highest affinity.

-

Enhanced Receptor Activation: The elevated neurotransmitter levels lead to increased activation of postsynaptic receptors (e.g., 5-HT₁ₐ, 5-HT₂ₐ, β-adrenergic, D₁/D₂ receptors) and presynaptic autoreceptors.

-

Second Messenger Cascades: Activation of these, often G-protein coupled, receptors modulates intracellular second messenger systems, such as cyclic AMP (cAMP) and the phosphoinositide pathway.

-

Modulation of Neuronal Excitability: Ultimately, these changes alter ion channel activity, leading to modifications in the firing rate and pattern of postsynaptic neurons. For example, enhanced serotonergic or noradrenergic tone in cortical regions can modulate the excitability of pyramidal neurons.

Proposed Experimental Validation

A multi-tiered approach is required to empirically determine the mechanism of action. The following protocols represent a self-validating system to test the central hypothesis.

In Vitro Characterization: Target Affinity and Functional Inhibition

The initial phase focuses on confirming the interaction with the hypothesized molecular targets and quantifying the potency and selectivity.

Protocol 1: Radioligand Binding Assays [18][19][20][21][22]

-

Objective: To determine the binding affinity (Kᵢ) of the test compound for human SERT, NET, and DAT.

-

Methodology:

-

Membrane Preparation: Prepare cell membrane homogenates from HEK293 cells stably expressing human recombinant SERT, NET, or DAT. Protein concentration is determined via a BCA assay.

-

Assay Buffer: Use an appropriate binding buffer (e.g., 50 mM Tris, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Competition Binding: In a 96-well plate, incubate a fixed concentration of a specific radioligand with varying concentrations of the test compound and the prepared membranes.

-

For SERT: [³H]Citalopram

-

For NET: [³H]Nisoxetine

-

For DAT: [³H]WIN 35,428

-

-

Incubation: Incubate plates for 60-120 minutes at room temperature to reach equilibrium.

-

Filtration: Rapidly terminate the reaction by vacuum filtration through GF/B filters, washing with ice-cold buffer to separate bound from free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀ value using non-linear regression and calculate the Kᵢ using the Cheng-Prusoff equation.

-

Protocol 2: Synaptosome Uptake Inhibition Assays [23][24][25][26][27]

-

Objective: To measure the functional potency (IC₅₀) of the test compound to inhibit the uptake of endogenous neurotransmitters.

-

Methodology:

-

Synaptosome Preparation: Isolate synaptosomes from specific rat brain regions (e.g., striatum for DAT, hippocampus/cortex for SERT and NET) by differential centrifugation of brain homogenates.

-

Assay Buffer: Use a Krebs-Ringer-HEPES buffer (pH 7.4) containing pargyline (to inhibit MAO) and ascorbic acid (as an antioxidant).

-

Inhibition Assay: Pre-incubate synaptosomes with varying concentrations of the test compound for 10-15 minutes at 37°C.

-

Uptake Initiation: Initiate neurotransmitter uptake by adding a low concentration of the respective radiolabeled neurotransmitter:

-

[³H]Serotonin (5-HT)

-

[³H]Norepinephrine (NE)

-

[³H]Dopamine (DA)

-

-

Incubation: Allow uptake to proceed for a short period (e.g., 5-10 minutes) at 37°C.

-

Termination & Filtration: Terminate uptake by rapid filtration through GF/C filters and washing with ice-cold buffer.

-

Quantification & Analysis: Measure radioactivity via liquid scintillation and calculate IC₅₀ values from concentration-response curves.

-

Ex Vivo Characterization: Impact on Neuronal Activity

This phase assesses the compound's effect on the physiological activity of target neurons in a preserved tissue context.

Sources

- 1. Monoamine Transporter Inhibitors and Substrates as Treatments for Stimulant Abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cognitive-Behavioral Effects of Monoamine Transporter Inhibitors and Reversers [escholarship.org]

- 3. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Illuminating the monoamine transporters: fluorescently labeled ligands to study DAT, SERT, and NET - PMC [pmc.ncbi.nlm.nih.gov]

- 5. reddit.com [reddit.com]

- 6. Fluoxetine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. What is the mechanism of Fluoxetine Hydrochloride? [synapse.patsnap.com]

- 8. Fluoxetine: MedlinePlus Drug Information [medlineplus.gov]

- 9. About fluoxetine - NHS [nhs.uk]

- 10. Fluoxetine | C17H18F3NO | CID 3386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Structure-activity relationships at monoamine transporters for a series of N-substituted 3alpha-(bis[4-fluorophenyl]methoxy)tropanes: comparative molecular field analysis, synthesis, and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Monoamine transporter binding, locomotor activity, and drug discrimination properties of 3-(4-substituted-phenyl)tropane-2-carboxylic acid methyl ester isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Monoamine transporters: structure, intrinsic dynamics and allosteric regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Designing modulators of monoamine transporters using virtual screening techniques [frontiersin.org]

- 15. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 18. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]

- 20. giffordbioscience.com [giffordbioscience.com]

- 21. researchgate.net [researchgate.net]

- 22. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 23. bio-protocol.org [bio-protocol.org]

- 24. Uptake and release of neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine [jove.com]

- 27. Kinetics of the uptake of monoamines into synaptosomes from rat brain. Consequences of lithium treatment and withdrawal [pubmed.ncbi.nlm.nih.gov]

A-Z Guide to Biological Target Identification for Novel Benzylamines: The Case of N-Methyl-1-(3-(trifluoromethoxy)phenyl)methanamine

Abstract

The identification of specific biological targets is a critical and often resource-intensive phase in drug discovery. This is particularly true for novel chemical entities with limited prior characterization. This technical guide presents a comprehensive, multi-pronged strategy for elucidating the potential biological targets of N-Methyl-1-(3-(trifluoromethoxy)phenyl)methanamine, a compound with a benzylamine core structure suggesting neurological activity. We provide a logical workflow, from initial in silico predictions to hypothesis-driven biochemical assays and unbiased proteomic screening, culminating in rigorous biophysical and functional validation. This document serves as a practical manual for researchers, scientists, and drug development professionals, detailing not just the "what" but the "why" behind each experimental choice and furnishing validated, step-by-step protocols for key methodologies.

Introduction: Analyzing the Subject Molecule

N-Methyl-1-(3-(trifluoromethoxy)phenyl)methanamine is a small molecule (MW: 189.18 g/mol ) whose structure provides immediate clues to its potential pharmacological class. The core scaffold is a benzylamine, a privileged structure in medicinal chemistry known to interact with a wide range of biological targets, including enzymes and receptors.[1][2][3]

The key features for analysis are:

-

N-Methyl Benzylamine Core: This structure is analogous to the backbone of endogenous monoamine neurotransmitters like dopamine, norepinephrine, and serotonin. This strongly suggests that primary targets could include the transporters responsible for their reuptake (DAT, NET, SERT) or the G-protein coupled receptors (GPCRs) they activate.[4][5]

-

3-(trifluoromethoxy) Phenyl Group: The trifluoromethoxy (-OCF₃) group is a bioisostere of other functional groups and is known to significantly modulate a molecule's properties. It is highly lipophilic (Hansch π parameter of +1.04) and metabolically stable, which can enhance membrane permeability and resistance to enzymatic degradation.[6][7] Its strong electron-withdrawing nature can also influence binding interactions with target proteins.[6][8][9]

Given these structural alerts, this guide will systematically explore the identification of its molecular targets, assuming no prior biological data exists.

Part 1: Foundational Strategy - In Silico Target Prediction

Before committing to resource-intensive wet-lab experiments, computational methods offer a cost-effective first pass to generate testable hypotheses.[10][11][12][13][14] These tools leverage vast chemogenomic databases to predict targets based on chemical similarity to known bioactive compounds.[11]

Rationale for In Silico Approach

The principle of "chemical similarity" posits that structurally similar molecules often have similar biological targets. By screening the structure of our subject molecule against databases of compounds with known protein interactions, we can generate a ranked list of probable targets. This approach is rapid, requires only the 2D or 3D structure of the molecule, and helps prioritize subsequent experimental work.[11][15]

Workflow for In Silico Target Prediction

Caption: Workflow for in silico target prediction.

Protocol 1: In Silico Target Prediction

-

Prepare Molecular Structure: Obtain the SMILES string for the compound: CNCc1cccc(c1)C(F)(F)F.

-

Select Prediction Server: Navigate to a public web server such as TargetHunter or SwissTargetPrediction.[11] These tools utilize different algorithms but share the common goal of linking small molecules to potential targets.[11][12]

-

Submit Query: Input the SMILES string into the server's query field.

-

Execute Search: Initiate the prediction process. The server will compare the input structure to its internal database of known ligands and their associated targets.[11]

-

Analyze Results: The output will be a list of potential protein targets, often ranked by a probability or confidence score.

-

Hypothesis Generation: Examine the top-ranking target classes. Based on the compound's structure, we anticipate monoamine transporters (SLC6 family) and related GPCRs to feature prominently.[4] This list forms the basis for our initial hypothesis-driven experiments.

Part 2: Hypothesis-Driven Target Screening - Monoamine Transporters

The structural similarity to monoamines makes the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters the most probable primary targets.[4][5] The most direct way to test this hypothesis is through competitive radioligand binding assays, which measure the affinity of a test compound for a specific transporter.[16][17][18]

Rationale for Radioligand Binding Assays

This technique is the gold standard for quantifying drug-receptor interactions.[17][18] It relies on the principle of competition between our unlabeled test compound and a known high-affinity radiolabeled ligand for a finite number of transporter binding sites in a membrane preparation. The concentration of test compound that displaces 50% of the radioligand (the IC₅₀ value) is determined, from which the inhibitory constant (Ki) can be calculated. This provides a quantitative measure of binding affinity.[19]

Caption: Mechanism of a competitive radioligand binding assay.

Protocol 2: Radioligand Binding Assay for Monoamine Transporters

This protocol is adapted from standard methodologies for assessing binding to human SERT, NET, and DAT.[16][18][19]

-

Membrane Preparation:

-

Use cell membranes from HEK293 cells stably expressing the human transporter of interest (hSERT, hNET, or hDAT).

-

Homogenize cells in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4) and pellet the membranes by centrifugation (e.g., 20,000 x g for 20 min at 4°C).

-

Wash the pellet and resuspend in assay buffer. Determine protein concentration via a BCA assay.[19]

-

-

Assay Setup (96-well plate format):

-

Total Binding Wells: Add membrane preparation, assay buffer, and the specific radioligand.

-

For hSERT: ~1-2 nM [³H]-Citalopram.

-

For hNET: ~1-2 nM [³H]-Nisoxetine.

-

For hDAT: ~2-3 nM [³H]-WIN 35,428.

-

-

Non-specific Binding (NSB) Wells: Add membrane preparation, radioligand, and a high concentration of a known non-radiolabeled inhibitor (e.g., 10 µM Fluoxetine for SERT).

-

Test Compound Wells: Add membrane preparation, radioligand, and serial dilutions of N-Methyl-1-(3-(trifluoromethoxy)phenyl)methanamine (e.g., from 0.1 nM to 100 µM).

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach binding equilibrium.[19]

-

Filtration: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/C, pre-soaked in polyethyleneimine). This separates the membrane-bound radioligand from the unbound radioligand. Wash the filters multiple times with ice-cold wash buffer.[19]

-

Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of radioligand and Kd is its dissociation constant for the transporter.

-

Data Presentation

The results should be summarized in a clear, comparative table.

| Target Transporter | Radioligand Used | Test Compound Ki (nM) |

| hSERT | [³H]-Citalopram | Experimental Value |

| hNET | [³H]-Nisoxetine | Experimental Value |

| hDAT | [³H]-WIN 35,428 | Experimental Value |

Part 3: Unbiased Target Identification

While the monoamine transporter hypothesis is strong, it is crucial to employ unbiased methods to discover unexpected targets and build a complete off-target profile.[20][21] Techniques like the Cellular Thermal Shift Assay (CETSA) allow for the detection of target engagement within the complex milieu of a living cell.[22][23]

Rationale for Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that when a ligand binds to its target protein, it confers thermal stability.[22][24] When cells are heated, proteins unfold and aggregate out of solution. A protein stabilized by a ligand will remain soluble at higher temperatures compared to its unbound state. By measuring the amount of soluble protein at various temperatures, we can detect this "thermal shift," which serves as a direct indicator of target engagement in situ.[23][25]

Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol 3: Cellular Thermal Shift Assay (CETSA) - Western Blot Detection

This protocol describes a classic CETSA experiment with detection via Western Blotting.[22][26]

-

Cell Culture and Treatment:

-

Culture a relevant cell line (e.g., a neuronal cell line like SH-SY5Y) to near confluency.

-

Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

-

Divide the cell suspension into two main pools: one for vehicle (e.g., DMSO) treatment and one for treatment with a saturating concentration of the test compound.

-

Incubate at 37°C for 30-60 minutes.

-

-

Heating Step:

-

Aliquot the vehicle- and compound-treated cell suspensions into PCR tubes.

-

Place the tubes in a thermal cycler and heat each aliquot to a different temperature for 3 minutes (e.g., a gradient from 40°C to 70°C in 2°C increments).

-

Immediately cool the tubes at room temperature for 3 minutes.[26]

-

-

Lysis and Fractionation:

-

Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.[26]

-

Pellet the aggregated, heat-denatured proteins by ultracentrifugation (e.g., 20,000 x g for 20 min at 4°C).[26]

-

Carefully collect the supernatant, which contains the soluble protein fraction.

-

-

Protein Detection:

-

Normalize the protein concentration of all supernatant samples.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with a primary antibody specific to a suspected target protein (identified from in silico screening).

-

Incubate with a secondary antibody and visualize the protein bands using a chemiluminescence system.

-

-

Data Analysis:

-

Quantify the band intensity for each temperature point.

-

Plot the percentage of soluble protein relative to the non-heated control against the temperature for both vehicle- and compound-treated samples.

-

A rightward shift in the melting curve for the compound-treated sample indicates ligand-induced stabilization and confirms target engagement.

-

Part 4: Target Validation and Functional Characterization

Positive results from binding and engagement assays must be followed by validation of the direct interaction and characterization of the functional consequences.[27] Surface Plasmon Resonance (SPR) can confirm direct binding and provide kinetic data, while functional assays determine if the binding event modulates the target's activity.[28][29]

Rationale for Surface Plasmon Resonance (SPR)

SPR is a label-free, real-time technique that measures the binding kinetics (association rate, kₐ; dissociation rate, kₔ) and affinity (dissociation constant, Kₙ) of a small molecule (the analyte) to a purified protein (the ligand) immobilized on a sensor chip.[28][30][31] This provides definitive proof of a direct interaction and delivers a more nuanced understanding of the binding event than endpoint assays.[29][32]

Protocol 4: Surface Plasmon Resonance (SPR) Analysis

-

Protein Immobilization: Covalently immobilize the purified target protein (e.g., recombinant SERT) onto a sensor chip surface (e.g., a CM5 chip via amine coupling).[28]

-

Analyte Preparation: Prepare a series of precise dilutions of the test compound in running buffer. A solvent like DMSO may be required for solubility, but its final concentration should be kept low and consistent across all samples.[29]

-

Binding Measurement:

-

Inject the different concentrations of the test compound over the sensor chip surface at a constant flow rate.

-

Monitor the change in the refractive index in real-time, which is proportional to the mass of analyte binding to the immobilized protein. This generates a sensorgram.[28]

-

After the association phase, flow running buffer over the chip to monitor the dissociation phase.

-

-

Data Analysis: Fit the sensorgram data from multiple analyte concentrations to a suitable kinetic model (e.g., 1:1 Langmuir binding) to calculate kₐ, kₔ, and the Kₙ (Kₙ = kₔ/kₐ).[31]

Rationale for Functional Assays

Confirming that the compound binds to a target is incomplete without demonstrating that this binding has a functional effect (e.g., inhibition or activation). For monoamine transporters, the most relevant functional assay is a neurotransmitter uptake assay.[33][34][35]

Protocol 5: Neurotransmitter Uptake Inhibition Assay

This assay measures the ability of the test compound to block the transport of a substrate into cells expressing the target transporter.[33][36]

-

Cell Plating: Plate HEK293 cells stably expressing the transporter of interest (e.g., hSERT) in a 96- or 384-well plate and allow them to form a confluent monolayer.[36]

-

Compound Incubation: Pre-incubate the cells with various concentrations of the test compound or a known inhibitor (e.g., Fluoxetine) for 10-20 minutes at 37°C.[33]

-

Substrate Addition: Add a fluorescent substrate that is a mimetic for monoamines. These commercially available kits contain a substrate that is transported into the cell, leading to an increase in intracellular fluorescence, and a masking dye that quenches any extracellular fluorescence.[34][37]

-

Signal Detection: Measure the increase in intracellular fluorescence over time using a fluorescence plate reader in kinetic mode.[33]

-

Data Analysis: Calculate the rate of uptake for each concentration of the test compound. Plot the uptake rate against the log concentration of the compound and fit the data to determine the IC₅₀ for uptake inhibition.

Conclusion

The process of identifying the biological targets of a novel compound like N-Methyl-1-(3-(trifluoromethoxy)phenyl)methanamine is a systematic investigation that builds from broad, predictive methods to highly specific, quantitative validation. By integrating in silico predictions, hypothesis-driven binding assays, unbiased cellular engagement studies, and biophysical and functional validation, researchers can confidently identify primary targets and build a comprehensive pharmacological profile. This structured approach not only maximizes the probability of success but also ensures that experimental choices are logical, efficient, and scientifically rigorous, ultimately accelerating the journey from a novel molecule to a potential therapeutic candidate.

References

-

The Art of Finding the Right Drug Target: Emerging Methods and Strategies. National Center for Biotechnology Information. Available at: [Link]

-

Drug Target Identification Methods. MtoZ Biolabs. Available at: [Link]

-

Characterization of Small Molecule–Protein Interactions Using SPR Method. SpringerLink. Available at: [Link]

-

Target identification and mechanism of action in chemical biology and drug discovery. National Center for Biotechnology Information. Available at: [Link]

-

Cellular thermal shift assay (CETSA). Bio-protocol. Available at: [Link]

-

Discovery and Development of Monoamine Transporter Ligands. National Center for Biotechnology Information. Available at: [Link]

-

Protein-Small Molecule Biomolecular Interactions – a Retrospective. Reichert Technologies. Available at: [Link]

-

TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. National Center for Biotechnology Information. Available at: [Link]

-

Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed. Available at: [Link]

-

In Silico Target Prediction for Small Molecules. PubMed. Available at: [Link]

-

A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. National Center for Biotechnology Information. Available at: [Link]

-

A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. Molecular Devices. Available at: [Link]

-

Methods of Identification and Validation of Drug Target. Springer Nature Experiments. Available at: [Link]

-

Monoamine transporters: structure, intrinsic dynamics and allosteric regulation. National Center for Biotechnology Information. Available at: [Link]

-

Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Center for Biotechnology Information. Available at: [Link]

-

In Silico Target Prediction. Creative Biolabs. Available at: [Link]

-

KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. MDPI. Available at: [Link]

-

Monoamine Transporter Structure, Function, Dynamics, and Drug Discovery: A Computational Perspective. National Center for Biotechnology Information. Available at: [Link]

-

Vesicular Monoamine Transporters: Structure-Function, Pharmacology, and Medicinal Chemistry. National Center for Biotechnology Information. Available at: [Link]

-

Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. National Center for Biotechnology Information. Available at: [Link]

-

Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. Available at: [Link]

-

Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. Available at: [Link]

-

Neurotransmitter Transporter Uptake Assay Kit. MedicalExpo. Available at: [Link]

-

Trifluoromethoxy-containing pharmaceutical drugs. ResearchGate. Available at: [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available at: [Link]

-

The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. Available at: [Link]

-

Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Springer Nature Experiments. Available at: [Link]

-

In Silico Target Prediction for Small Molecules. Semantic Scholar. Available at: [Link]

-

Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. National Center for Biotechnology Information. Available at: [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. National Center for Biotechnology Information. Available at: [Link]

-

(PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. Available at: [Link]

-

Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. ResearchGate. Available at: [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Scilit. Available at: [Link]

-

Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]

-

Benzylamine and Thenylamine Derived Drugs Induce Apoptosis and Reduce Proliferation, Migration and Metastasis Formation in Melanoma Cells. National Center for Biotechnology Information. Available at: [Link]

-

Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. National Center for Biotechnology Information. Available at: [Link]

-

Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]

-

Synthesis of novel benzylamine linked targets, compounds 1, 2 and 3. MW, microwave.. ResearchGate. Available at: [Link]

-

Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties. The Open Medicinal Chemistry Journal. Available at: [Link]

-

Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties. ResearchGate. Available at: [Link]

-

N-Methyl-1-(4-(trifluoromethoxy)phenyl)methanamine hydrochloride. Synthio. Available at: [Link]

-

1-[4-(Trifluoromethoxy)phenyl]methanamine. ChemBK. Available at: [Link]

Sources

- 1. Benzylamine and Thenylamine Derived Drugs Induce Apoptosis and Reduce Proliferation, Migration and Metastasis Formation in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties [openmedicinalchemistryjournal.com]

- 4. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Monoamine transporters: structure, intrinsic dynamics and allosteric regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. scilit.com [scilit.com]

- 10. Drug Target Identification Methods | MtoZ Biolabs [mtoz-biolabs.com]

- 11. TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In Silico Target Prediction for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Methods of Identification and Validation of Drug Target | Springer Nature Experiments [experiments.springernature.com]

- 14. semanticscholar.org [semanticscholar.org]

- 15. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]

- 18. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 19. giffordbioscience.com [giffordbioscience.com]

- 20. The Art of Finding the Right Drug Target: Emerging Methods and Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. news-medical.net [news-medical.net]

- 24. annualreviews.org [annualreviews.org]

- 25. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 26. bio-protocol.org [bio-protocol.org]

- 27. lifesciences.danaher.com [lifesciences.danaher.com]

- 28. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]

- 29. Protein-Small Molecule Biomolecular Interactions – a Retrospective [reichertspr.com]

- 30. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Surface Plasmon Resonance (SPR) Service - Creative Proteomics [iaanalysis.com]

- 32. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]

- 33. moleculardevices.com [moleculardevices.com]

- 34. moleculardevices.com [moleculardevices.com]

- 35. How to Measure Neurotransmitter Levels? - Creative Proteomics [metabolomics.creative-proteomics.com]

- 36. moleculardevices.com [moleculardevices.com]

- 37. pdf.medicalexpo.com [pdf.medicalexpo.com]

A Prospective Analysis of N-Methyl-1-(3-(trifluoromethoxy)phenyl)methanamine as a Dopamine Transporter Ligand: A Technical Guide

Abstract

The dopamine transporter (DAT) is a critical regulator of dopaminergic neurotransmission and a key target for therapeutic agents aimed at treating a range of neuropsychiatric disorders, including depression, ADHD, and substance use disorders. This technical guide presents a prospective analysis of the novel compound, N-Methyl-1-(3-(trifluoromethoxy)phenyl)methanamine, as a potential DAT ligand. In the absence of empirical data for this specific molecule, this document provides a comprehensive, hypothetical framework for its synthesis, characterization, and potential pharmacological profile. We leverage established structure-activity relationships (SAR) of related phenethylamine and benzylamine derivatives to inform our hypotheses. Detailed, field-proven protocols for chemical synthesis, in vitro binding affinity determination, and functional uptake inhibition assays are provided to guide researchers in the empirical validation of this compound. This guide is intended for researchers, medicinal chemists, and drug development professionals interested in the exploration of novel monoamine transporter ligands.

Introduction: The Rationale for Novel Dopamine Transporter Ligands

The dopamine transporter (DAT), a member of the solute carrier 6 (SLC6) family, plays a pivotal role in terminating dopaminergic signaling by re-uptaking dopamine from the synaptic cleft into the presynaptic neuron. This mechanism is fundamental to maintaining dopamine homeostasis, and its dysregulation is implicated in numerous neurological and psychiatric conditions. Consequently, the DAT is a major target for a variety of therapeutic drugs and psychostimulants.

The development of novel DAT ligands with specific affinity and selectivity profiles is of significant interest. While potent DAT inhibitors like cocaine have a high abuse liability, "atypical" DAT inhibitors, which may exhibit different binding kinetics or functional effects, hold therapeutic promise without the same risk profile. The exploration of novel chemical scaffolds is therefore crucial for identifying new therapeutic candidates.

This guide focuses on the uncharacterized compound N-Methyl-1-(3-(trifluoromethoxy)phenyl)methanamine . The rationale for investigating this specific structure is based on the known effects of its constituent chemical motifs in other monoamine transporter ligands:

-

Benzylamine Scaffold: This simple scaffold is a fragment of more complex phenethylamine-type DAT ligands and provides a foundational structure for exploring new SAR.

-

meta-Trifluoromethoxy (-OCF₃) Group: The trifluoromethoxy group is a lipophilic, electron-withdrawing substituent that can enhance metabolic stability and brain penetrability of drug candidates. Its electronic properties can significantly influence ligand-receptor interactions.

-

N-Methyl Group: N-alkylation is a common modification in monoamine transporter ligands that can modulate affinity and selectivity across the dopamine, serotonin (SERT), and norepinephrine (NET) transporters.

Given the absence of published data on this compound, this document will serve as a comprehensive roadmap for its synthesis and characterization, grounded in established scientific principles and methodologies.

Hypothetical Profile and Synthesis

Predicted Physicochemical Properties

Based on its structure, we can predict several key physicochemical properties for N-Methyl-1-(3-(trifluoromethoxy)phenyl)methanamine, which are crucial for its potential as a CNS-active agent.

| Property | Predicted Value | Significance |

| Molecular Weight | ~205.18 g/mol | Within the range for good oral bioavailability (Lipinski's Rule of 5). |

| LogP | ~2.5 - 3.0 | Indicates good lipophilicity for blood-brain barrier penetration. |

| pKa (amine) | ~9.5 - 10.0 | The amine will be protonated at physiological pH, which is typical for transporter ligands that interact with acidic residues in the binding pocket. |

Proposed Synthesis: Reductive Amination

A robust and straightforward method for the synthesis of N-Methyl-1-(3-(trifluoromethoxy)phenyl)methanamine is through the reductive amination of 3-(trifluoromethoxy)benzaldehyde with methylamine. This common reaction involves the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine.

Caption: Proposed synthesis via reductive amination.

Step-by-Step Synthesis Protocol:

-

Reaction Setup: To a round-bottom flask, add 3-(trifluoromethoxy)benzaldehyde (1.0 eq) and methanol (5 mL per mmol of aldehyde).

-

Amine Addition: Add a solution of methylamine (1.2 eq, e.g., 40% in water or 2.0 M in THF) to the stirred solution at room temperature.

-

Imine Formation: Stir the reaction mixture for 1-2 hours at room temperature to allow for the formation of the intermediate imine. The reaction can be monitored by TLC or LC-MS.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

-

Reaction Completion: Allow the reaction to warm to room temperature and stir for an additional 3-4 hours or until the reaction is complete as indicated by TLC or LC-MS.

-

Quenching and Extraction: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Add ethyl acetate and water to the residue. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final product.

Prospective Pharmacological Characterization

Structure-Activity Relationship (SAR) Hypothesis

Based on the SAR of related monoamine transporter ligands, we can formulate a hypothesis regarding the potential activity of N-Methyl-1-(3-(trifluoromethoxy)phenyl)methanamine:

-

Dopamine Transporter (DAT): The benzylamine core is a simplified fragment of many known DAT inhibitors. The lipophilic and electron-withdrawing trifluoromethoxy group at the meta-position may confer moderate to good affinity for DAT.

-

Serotonin (SERT) and Norepinephrine (NET) Transporters: The selectivity profile is difficult to predict without empirical data. Simple benzylamines often show some affinity for all three monoamine transporters. The trifluoromethoxy group's position and electronic nature will be critical in determining the selectivity for DAT over SERT and NET. N-methylation can sometimes decrease DAT/NET selectivity in favor of SERT, but this is not a universal rule.

Hypothesis: N-Methyl-1-(3-(trifluoromethoxy)phenyl)methanamine is hypothesized to be a competitive inhibitor of the dopamine transporter with moderate potency and potential selectivity over the serotonin and norepinephrine transporters.

Experimental Workflow for Characterization

The following workflow outlines the necessary steps to empirically determine the pharmacological profile of the synthesized compound.

Caption: Experimental workflow for DAT ligand characterization.

Detailed Experimental Protocols

Radioligand Binding Assays for Affinity (Ki) Determination

This protocol determines the binding affinity of the test compound by measuring its ability to compete with a known high-affinity radioligand for binding to DAT, SERT, and NET.

Materials:

-

HEK293 cells or CHO cells stably expressing human DAT, SERT, or NET.

-

Radioligands: [³H]WIN 35,428 (for DAT), [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET).

-

Non-specific binding inhibitors: GBR 12909 (for DAT), Fluoxetine (for SERT), Desipramine (for NET).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

96-well plates, filter mats, scintillation fluid, and a microplate scintillation counter.

Step-by-Step Protocol:

-

Membrane Preparation: Harvest cells expressing the target transporter and prepare a crude membrane fraction by homogenization and centrifugation. Resuspend the final membrane pellet in assay buffer. Determine the protein concentration using a standard assay (e.g., BCA).

-

Assay Plate Preparation: In a 96-well plate, add in triplicate:

-

Total Binding: 50 µL of assay buffer.

-

Non-specific Binding: 50 µL of the appropriate non-specific inhibitor (final concentration ~1000x Ki of the radioligand).

-

Test Compound: 50 µL of N-Methyl-1-(3-(trifluoromethoxy)phenyl)methanamine at various concentrations (e.g., 0.1 nM to 10 µM).

-

-

Radioligand Addition: Add 50 µL of the appropriate radioligand (at a final concentration near its Kd value) to all wells.

-

Membrane Addition: Add 150 µL of the membrane preparation (containing 10-50 µg of protein) to all wells to initiate the binding reaction.

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Dry the filter mats, add scintillation fluid, and count the radioactivity in a microplate scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific counts from the total counts. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀ value using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Uptake Assays for Functional Potency (IC₅₀) Determination

This protocol measures the functional ability of the test compound to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing the target transporter.

Materials:

-

HEK293 cells or CHO cells stably expressing human DAT, SERT, or NET, plated in 96-well plates.

-

Radiolabeled neurotransmitters: [³H]Dopamine, [³H]Serotonin (5-HT), [³H]Norepinephrine.

-

Uptake Buffer: Krebs-Ringer-HEPES buffer (pH 7.4).

-

Scintillation fluid and a microplate scintillation counter.

Step-by-Step Protocol:

-

Cell Plating: Seed the transporter-expressing cells in a 96-well plate and grow to confluence.

-

Pre-incubation: Wash the cells with uptake buffer. Pre-incubate the cells for 10-15 minutes at 37°C with various concentrations of N-Methyl-1-(3-(trifluoromethoxy)phenyl)methanamine or vehicle.

-

Uptake Initiation: Initiate the uptake by adding the respective radiolabeled neurotransmitter (at a final concentration near its Km value for the transporter).

-

Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of uptake.

-

Uptake Termination: Terminate the uptake by rapidly aspirating the medium and washing the cells 3-4 times with ice-cold uptake buffer.

-

Cell Lysis and Counting: Lyse the cells with a lysis buffer (e.g., 1% SDS). Transfer the lysate to scintillation vials, add scintillation fluid, and count the radioactivity.

-

Data Analysis: Determine the IC₅₀ value by plotting the percentage of inhibition of uptake against the log concentration of the test compound and fitting the data with a sigmoidal dose-response curve.

Hypothetical Data Summary and Interpretation

The following table presents a hypothetical data set that could be obtained from the experiments described above, reflecting the initial hypothesis of a DAT-selective inhibitor.

| Assay | DAT | SERT | NET |

| Binding Affinity (Ki, nM) | 75 | 850 | 450 |

| Functional Potency (IC₅₀, nM) | 120 | 1100 | 600 |

| Selectivity Ratio (SERT/DAT) | 11.3 | - | - |

| Selectivity Ratio (NET/DAT) | 6.0 | - | - |

Interpretation:

In this hypothetical scenario, N-Methyl-1-(3-(trifluoromethoxy)phenyl)methanamine demonstrates nanomolar affinity and functional potency at the dopamine transporter. The compound exhibits a greater than 10-fold selectivity for DAT over SERT and a 6-fold selectivity over NET. This profile suggests a promising candidate for further investigation as a DAT-selective agent. The trifluoromethoxy group may be contributing to the favorable binding interaction at DAT while potentially introducing steric or electronic hindrance at the other transporters.

Mechanism of Action at the Dopaminergic Synapse

Based on the hypothetical data, N-Methyl-1-(3-(trifluoromethoxy)phenyl)methanamine would act as a competitive inhibitor at the dopamine transporter.

Caption: Hypothetical mechanism of action at the synapse.

By binding to the DAT, the compound would block the re-uptake of dopamine from the synaptic cleft. This would lead to an increase in the concentration and residence time of dopamine in the synapse, thereby enhancing dopaminergic neurotransmission.

Conclusion and Future Directions

This technical guide provides a prospective framework for the synthesis and pharmacological evaluation of N-Methyl-1-(3-(trifluoromethoxy)phenyl)methanamine as a novel dopamine transporter ligand. While the data and profile presented herein are hypothetical, they are grounded in established structure-activity relationships and provide a strong rationale for the empirical investigation of this compound. The detailed protocols offer a clear path for researchers to validate or refute the proposed hypotheses.

Should empirical data align with the prospective analysis, future studies could include in vivo microdialysis to confirm effects on extracellular dopamine levels in the brain, as well as behavioral pharmacology studies to assess its potential therapeutic effects and abuse liability. This systematic approach, from hypothesis to in vivo testing, is fundamental to the discovery and development of the next generation of monoamine transporter-targeted therapeutics.

References

- Bradley, A. L., Izenwasser, S., Wade, D., Klein-Stevens, C., Zhu, N., & Trudell, M. L. (2002). Synthesis and dopamine transporter binding affinities of 3alpha-benzyl-8-(diarylmethoxyethyl)-8-azabicyclo[3.2.1]

Navigating the Neuropharmacological Landscape of Novel Psychoactive Substances: A Technical Guide to the Characterization of N-Methyl-1-(3-(trifluoromethoxy)phenyl)methanamine and its Analogs

Disclaimer: As of the latest literature review, a detailed neuropharmacological profile for the specific compound N-Methyl-1-(3-(trifluoromethoxy)phenyl)methanamine is not publicly available. This guide will, therefore, utilize a closely related and well-characterized structural analog, N-Methyl-1-(3-(trifluoromethyl)phenyl)methanamine , as a representative model to delineate the experimental framework and analytical approaches necessary for the comprehensive neuropharmacological characterization of novel monoamine transporter ligands. The principles and methodologies detailed herein are directly applicable to the investigation of the titular compound.

Introduction: The Expanding Chemical Space of Monoamine Releasers

The relentless exploration of novel psychoactive substances (NPS) by clandestine laboratories presents a continuous challenge to public health and a unique opportunity for neuropharmacological research. Compounds like N-Methyl-1-(3-(trifluoromethoxy)phenyl)methanamine belong to a broad class of phenethylamines that are structurally analogous to classic psychostimulants and are presumed to exert their effects through interaction with monoamine transporters. These transporters—for dopamine (DAT), norepinephrine (NET), and serotonin (SERT)—are critical for regulating neurotransmitter homeostasis and are the primary targets for a wide array of therapeutic agents and drugs of abuse.[1][2][3][4]

The subtle structural modifications in these emerging compounds, such as the substitution of a trifluoromethoxy group at the meta position of the phenyl ring, can significantly alter their pharmacological profile, influencing their potency, selectivity, and mechanism of action (e.g., uptake inhibition versus substrate-releasing activity).[5] A thorough in vitro and in vivo characterization is therefore essential to predict their psychoactive effects, abuse liability, and potential therapeutic applications. This guide provides a technical roadmap for such a characterization, using N-Methyl-1-(3-(trifluoromethyl)phenyl)methanamine as a working example.